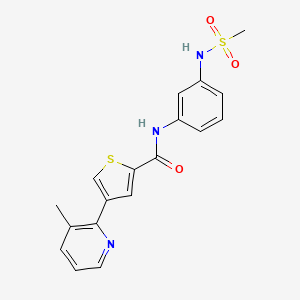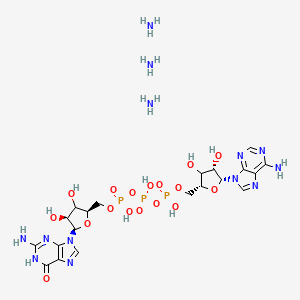
Guanosine 5'-triphosphate-5'-adenosine (triammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-triphosphate-5’-adenosine (triammonium) is a compound that serves as a 5′ cap analog and is used in the synthesis of RNA in vitro.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-triphosphate-5’-adenosine (triammonium) involves the esterification of guanosine 5′- (tetrahydrogen triphosphate) with adenosine. The reaction typically requires specific conditions to ensure the correct formation of the ester bond .
Industrial Production Methods
Industrial production methods for Guanosine 5’-triphosphate-5’-adenosine (triammonium) are not widely documented.
化学反応の分析
Types of Reactions
Guanosine 5’-triphosphate-5’-adenosine (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized nucleotides, while substitution reactions may yield various nucleotide analogs .
科学的研究の応用
Guanosine 5’-triphosphate-5’-adenosine (triammonium) has several scientific research applications, including:
Chemistry: Used as a substrate in various biochemical assays.
Biology: Utilized in the synthesis of RNA in vitro and as a fluorescent substrate analog.
Industry: Used in the production of various biochemical reagents and kits
作用機序
The mechanism of action of Guanosine 5’-triphosphate-5’-adenosine (triammonium) involves its role as a 5′ cap analog. It interacts with enzymes involved in RNA synthesis, acting as a substrate or inhibitor depending on the context. The molecular targets include various RNA polymerases and other enzymes involved in nucleotide metabolism .
類似化合物との比較
Similar Compounds
Guanosine 5’-triphosphate (GTP): A purine trinucleotide involved in various cellular processes.
Adenosine 5’-triphosphate (ATP): A nucleotide that serves as a primary energy carrier in cells.
Cytidine 5’-triphosphate (CTP): A nucleotide involved in the synthesis of RNA.
Uniqueness
Guanosine 5’-triphosphate-5’-adenosine (triammonium) is unique due to its dual nature as both a guanosine and adenosine analog. This dual functionality allows it to interact with a broader range of enzymes and molecular targets compared to other nucleotides .
特性
分子式 |
C20H36N13O17P3 |
|---|---|
分子量 |
823.5 g/mol |
IUPAC名 |
[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H27N10O17P3.3H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35;;;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35);3*1H3/t6-,7-,10?,11?,12+,13+,18-,19-;;;/m1.../s1 |
InChIキー |
JKQIMADCKODNKE-JYSBNCGYSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N.N.N.N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


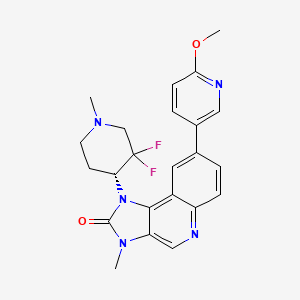


![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
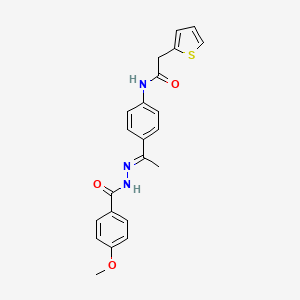
![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
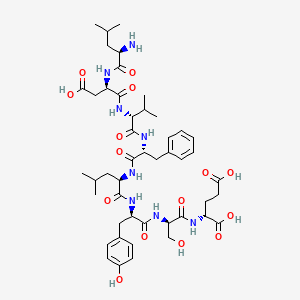
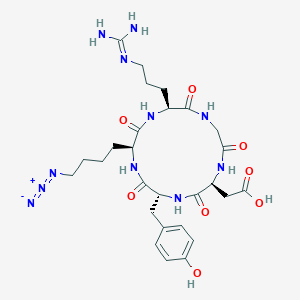
![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
